molecular formula C16H21ClN4OS B6432345 1-(5-chloro-2-methylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 2640878-47-1

1-(5-chloro-2-methylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B6432345
CAS No.: 2640878-47-1
M. Wt: 352.9 g/mol
InChI Key: HHUFTUQDYXAGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine derivative featuring a 5-chloro-2-methylphenyl substituent at the 1-position and a 3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl group at the 4-position of the piperazine ring. The thiadiazole moiety is a heterocyclic scaffold known for its role in enhancing bioavailability and metabolic stability in drug design, while the chloro-methylphenyl group may contribute to lipophilicity and receptor binding .

Properties

IUPAC Name

5-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(2-methoxyethyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4OS/c1-12-3-4-13(17)11-14(12)20-6-8-21(9-7-20)16-18-15(19-23-16)5-10-22-2/h3-4,11H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUFTUQDYXAGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC(=NS3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-chloro-2-methylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H20ClN5S\text{C}_{16}\text{H}_{20}\text{Cl}\text{N}_5\text{S}

This structure features a piperazine ring linked to a thiadiazole moiety and a chloro-substituted aromatic ring, which may influence its biological properties.

Anticancer Properties

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance, a related study evaluated the cytotoxicity of various piperazine derivatives against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects.

CompoundCell LineIC50 (µg/mL)
4eMCF-75.36
4iHepG22.32

These findings highlight that modifications in the molecular structure can significantly enhance cytotoxicity against cancer cells .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Specifically, studies have shown that treatment with these compounds leads to an increase in the Bax/Bcl-2 ratio and activation of caspase pathways, indicating a shift towards pro-apoptotic signaling in treated cells .

In vitro analyses revealed that the compound induced cell cycle arrest at both S and G2/M phases in different cell lines, which is crucial for halting cancer cell proliferation .

Study on Thiadiazole Derivatives

In a comprehensive study involving various thiadiazole derivatives, researchers synthesized and screened multiple compounds for their anticancer properties. The study found that compounds with specific substitutions on the piperazine ring exhibited enhanced activity against MCF-7 and HepG2 cell lines. Notably, one derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating its potential as a lead compound for further development .

Selectivity Studies

Further investigations into selectivity demonstrated that certain derivatives displayed high selectivity for cancerous cells over normal mammalian cells. This selectivity is critical for minimizing side effects during treatment and enhancing therapeutic efficacy .

Comparison with Similar Compounds

Piperazine-Thiadiazole Hybrids

Compounds sharing the piperazine-thiadiazole core were synthesized in multiple studies, with variations in substituents influencing biological activity:

Compound Name Substituents Biological Activity Key Findings Reference
1-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine 4-chlorophenyl on thiadiazole Not reported (structural analog) Synthesized via nucleophilic substitution; potential CNS activity inferred from similar analogs
1-[3-(3-nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine 3-nitrophenyl on thiadiazole Not reported Nitro groups often enhance antibacterial activity in related compounds
1-{3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine 2-chlorobenzyl on thiadiazole Anticancer (HeLa, MCF7) Thiadiazole derivatives showed IC₅₀ values as low as 1.28 µg/mL against breast cancer

Key Structural Trends :

  • Electron-withdrawing groups (e.g., nitro, chloro) on the thiadiazole ring correlate with enhanced antibacterial and anticancer activity .
  • Methoxyethyl side chains (as in the target compound) may improve solubility and CNS penetration, as seen in analogs like HBK15 () .

Arylpiperazine Derivatives with Phenolic Substituents

Compounds with arylpiperazine scaffolds and phenolic/chlorinated substituents exhibit diverse receptor affinities:

Compound Name Substituents Biological Activity Key Findings Reference
HBK15 () 2-chloro-6-methylphenoxyethoxyethyl Serotonin/dopamine receptor modulation Structural similarity suggests potential 5-HT₁ₐ/D₂ activity
4-[3-(1,2-dihydronaphthalen-4-yl)-n-propyl]-1-(2-methoxyphenyl)piperazine Dihydronaphthalene fragment 5-HT₁ₐ antagonist (IC₅₀ = 2.0 nM) Mixed serotonergic/dopaminergic activity; comparable to NAN-190
1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride 5-chloro-2-methoxyphenyl Not reported (precursor) Structural analog with potential antipsychotic applications

Functional Insights :

  • Chloro and methoxy groups on the phenyl ring (as in the target compound) are common in CNS-active drugs, suggesting possible affinity for serotonin or dopamine receptors .
  • Alkyl side chains (e.g., methoxyethyl) balance lipophilicity and solubility, critical for blood-brain barrier penetration .

Thiadiazole-Based Antibacterial Agents

Compound Name Substituents Activity Against Key Findings Reference
(2E)-1-[3-(2-chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)-piperazine 2-chlorophenyl and methoxyphenyl Gram-positive/-negative bacteria IC₅₀ values < 10 µM; enhanced by chloro substituents
1-substituted-benzyl-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine (6a-q) Nitroaryl-thiadiazole Broad-spectrum antibacterial Nitro groups enhance potency via electron-deficient interactions

Activity Correlation :

  • Nitro and chloro groups synergize with thiadiazole’s electron-deficient nature to disrupt bacterial membranes or enzymes .

Challenges :

  • Steric hindrance from the methoxyethyl group may require optimized reaction conditions (e.g., DMF, NaHCO₃) .

Preparation Methods

Reaction Conditions and Optimization

  • Reactants :

    • 5-Chloro-2-methylaniline (0.3 mol)

    • Bis(2-chloroethyl)amine hydrochloride (0.32 mol)

    • Potassium iodide (0.03 mol, catalytic)

  • Solvent : Chlorobenzene (300 mL)

  • Temperature : Reflux (≈131°C)

  • Duration : 24 hours

  • Workup :

    • Post-reaction cooling and filtration

    • Solvent evaporation under reduced pressure

    • Recrystallization in acetone (yield: 83.9–89.0%).

Mechanistic Insight :
The reaction proceeds via sequential nucleophilic attacks by the aniline’s amine on the dichloroethylamine, facilitated by KI through a halide exchange mechanism. The base (excess aniline) deprotonates intermediates, enabling cyclization into the piperazine ring.

Synthesis of 3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine

The thiadiazole moiety introduces heterocyclic rigidity and methoxyethyl functionality. A scalable approach involves cyclocondensation of thioamide precursors.

Thiadiazole Core Formation

  • Precursor : Thiourea derivatives or thioamides (e.g., 2-methoxyethylthioamide)

  • Oxidizing Agent : Bromine or iodine in acidic media

  • Solvent : Ethanol or acetic acid

  • Temperature : 60–80°C

  • Yield : 70–85% (estimated from analogous syntheses).

Methoxyethyl Functionalization

  • Alkylation : React thiadiazol-5-amine with 2-methoxyethyl bromide in the presence of NaH/THF.

  • Conditions :

    • 0°C to room temperature

    • 12–24 hours

    • Purification via column chromatography (hexane:ethyl acetate).

Coupling of Piperazine and Thiadiazole Moieties

The final step involves linking the two intermediates via nucleophilic substitution or metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution

  • Reactants :

    • 1-(5-Chloro-2-methylphenyl)piperazine (1 equiv)

    • 5-Chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole (1.2 equiv)

  • Base : K₂CO₃ or Et₃N

  • Solvent : DMF or DMSO

  • Temperature : 100–120°C

  • Duration : 12–18 hours

  • Yield : 65–75% (extrapolated from similar piperazine-thiadiazole couplings).

Buchwald-Hartwig Amination

  • Catalyst : Pd(OAc)₂/Xantphos

  • Ligand : BINAP

  • Base : Cs₂CO₃

  • Solvent : Toluene or dioxane

  • Temperature : 90–110°C

  • Yield : 70–80% (estimated from triazole-piperazine couplings).

Comparative Analysis :
While nucleophilic substitution avoids expensive catalysts, Buchwald-Hartwig offers superior regioselectivity for sterically hindered substrates.

Critical Parameters and Troubleshooting

Solvent Selection

  • Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilicity but may require stringent drying.

  • Chlorobenzene : Ideal for high-temperature reactions but poses toxicity concerns.

Catalytic Systems

  • KI in Piperazine Synthesis : Reduces side reactions (e.g., polymerization) by stabilizing transition states.

  • Palladium Catalysts : Sensitivity to oxygen necessitates inert atmospheres.

Purification Challenges

  • Recrystallization Solvents : Acetone and 1,4-dioxane effectively remove unreacted anilines.

  • Chromatography : Required for isolating thiadiazole intermediates due to polar byproducts.

Scalability and Industrial Feasibility

Batch vs. Continuous Flow

  • Batch Reactors : Preferred for small-scale syntheses (<10 kg) due to simpler setup.

  • Flow Chemistry : Potential for thiadiazole formation steps to improve heat transfer and safety.

Cost Analysis

  • Key Cost Drivers :

    • 5-Chloro-2-methylaniline ($6.00/25g)

    • Palladium catalysts ($60–100/g)

  • Yield Optimization : Increasing bis(2-chloroethyl)amine stoichiometry to 1.2 mol improves yield to 89%.

Emerging Methodologies and Innovations

Photocatalytic Coupling

  • Catalyst : Ir(ppy)₃ under blue LED light

  • Advantage : Reduces reliance on transition metals.

Biocatalytic Approaches

  • Enzymes : Lipases for enantioselective alkylation (experimental stage) .

Q & A

Q. Critical Conditions :

ParameterTypical RangeExample Catalysts/SolventsReference
Temperature60–120°CDimethylformamide (DMF), Toluene
CatalystsTriethylamine, Pd(dba)₂
Reaction Time8–24 hours (depending on step)

Yield optimization requires strict control of stoichiometry, inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization .

Basic: Which spectroscopic and chromatographic techniques are essential for structural validation of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., piperazine ring protons at δ 2.5–3.5 ppm, thiadiazole protons at δ 7.0–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=N stretch in thiadiazole at ~1600 cm⁻¹) .
  • HPLC/TLC : Purity assessment (>95%) using C18 columns or silica plates with ethyl acetate/hexane mobile phases .

Basic: How should researchers evaluate the compound’s stability under physiological and storage conditions?

Methodological approaches:

  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C common for heterocycles) .
  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products.
  • Photostability : Expose to UV/visible light (ICH Q1B guidelines) and monitor via UV-Vis spectroscopy .

Q. Storage Recommendations :

  • Store at –20°C in amber vials under inert gas (argon) to prevent oxidation .

Advanced: How can researchers resolve contradictory bioactivity data across different in vitro assays?

Contradictions often arise from:

  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa), serum concentrations, or incubation times .
  • Compound Purity : Impurities >5% may interfere with results; validate via HPLC and orthogonal techniques (e.g., elemental analysis) .
  • Solubility Issues : Use DMSO stocks with ≤0.1% final concentration to avoid cytotoxicity artifacts .

Q. Resolution Strategy :

  • Reproduce assays under standardized conditions (e.g., CLSI guidelines).
  • Cross-validate with structural analogs to identify SAR trends .

Advanced: What strategies are effective for optimizing synthetic yield while minimizing by-products?

Q. Design of Experiments (DoE) :

  • Variables : Temperature, solvent polarity, catalyst loading.
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 80°C in DMF with 5 mol% Pd catalyst) .

Q. By-Product Mitigation :

  • Use scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates.
  • Employ flow chemistry for precise control of reaction kinetics .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance pharmacological potential?

Q. Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace 2-methoxyethyl with ethoxyethyl) and assess bioactivity shifts .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities for targets like GPCRs or kinases .
  • In Vitro Testing : Dose-response curves (IC₅₀/EC₅₀) in target-specific assays (e.g., kinase inhibition, antimicrobial MIC) .

Q. Example SAR Table :

Modification SiteActivity Change (vs. Parent Compound)Reference
Thiadiazole → Oxadiazole↓ Anticancer activity
Piperazine N-methylation↑ Blood-brain barrier penetration

Advanced: What experimental frameworks are recommended for translating in vitro findings to in vivo models?

Q. Key Steps :

Pharmacokinetics (PK) : Assess oral bioavailability, half-life, and metabolite profiling in rodents via LC-MS/MS .

Toxicology : Acute toxicity (OECD 423) and genotoxicity (Ames test) .

Disease Models : Xenograft tumors for oncology or LPS-induced inflammation for immunology .

Q. Data Integration :

  • Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.